
N-(4,5-dimethylthiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5-dimethylthiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic compound. It contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon, and a carboxamide group attached to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydronaphthalene ring, possibly through a cyclization reaction, followed by the introduction of the carboxamide group. The thiazole ring could be formed separately and then attached to the naphthalene ring via an amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydronaphthalene ring, the thiazole ring, and the carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique
Antimicrobial Properties
This compound has been used in the synthesis of adamantane derivatives, which have shown significant antimicrobial properties . These derivatives were tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp .
Antibacterial Activity
Four derivatives of this compound showed the highest antibacterial potential with MIC = 62.5–1000 µg/mL with respect to all Gram-positive bacteria . S. epidermidis ATCC 12228 was the most susceptible among the tested bacterial strains .
Antifungal Activity
The compound also showed potential in antifungal activity. C. albicans ATCC 10231 was the most susceptible among the tested fungi .
Cytotoxicity Studies
The cytotoxicity for three derivatives of this compound was measured with the use of the MTT test on A549, T47D, L929 and HeLa cell lines . The tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .
Antioxidative Mechanisms
The compound has been used in the evaluation of antioxidative mechanisms in vitro . All extracts at tested concentrations reduced the production of hydrogen peroxide, superoxide anion radical, and 25% extract decreased malonic aldehyde formation in acetaldehyde-treated cells .
Triterpenes Composition
The chemical composition of bark extracts was accessed by IR and HPLC-PDA methods and surprisingly, revealed a high content of betulin and lupeol in the inner bark extract of B. obscura .
Orientations Futures
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-10-11(2)20-16(17-10)18-15(19)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVIYZIUCKPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B2442978.png)
![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)
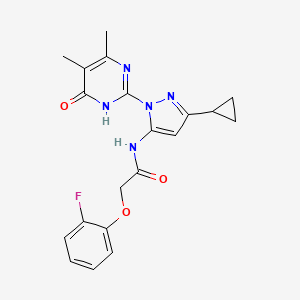
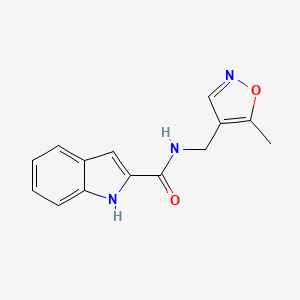
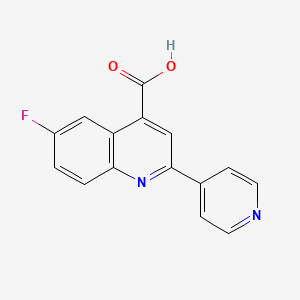
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2442990.png)
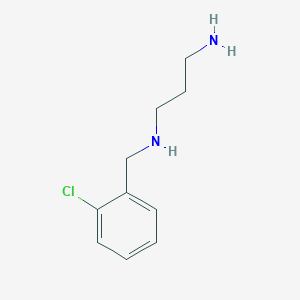
![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2442995.png)
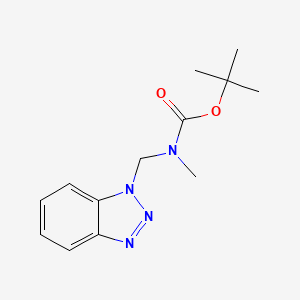
![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate](/img/structure/B2443000.png)